molecular formula C7H13NO2 B3001765 3-Methylpiperidine-3-carboxylic acid CAS No. 116140-49-9

3-Methylpiperidine-3-carboxylic acid

Cat. No.: B3001765
CAS No.: 116140-49-9
M. Wt: 143.186
InChI Key: DEMOKNSWMVAJPZ-ZETCQYMHSA-N
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Description

3-Methylpiperidine-3-carboxylic acid (CAS: 116140-49-9) is a bicyclic organic compound featuring a six-membered piperidine ring substituted with a methyl group and a carboxylic acid moiety at the 3-position. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound is typically stored under dark, dry conditions at 2–8°C to maintain stability . While its boiling point remains unreported, its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of prodrugs and chiral building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-methylpyridine-3-carboxylic acid under specific conditions to form the piperidine ring. The reaction conditions often include the use of a nickel catalyst and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

MPCA is being investigated for its role as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. The structural similarity of MPCA to other biologically active piperidine derivatives makes it a candidate for developing new medications.

Case Study: Dopamine Receptor Modulation
Research indicates that derivatives of MPCA can act as dopamine receptor modulators, which may have implications for treating conditions such as Parkinson's disease and schizophrenia. For instance, studies have shown that certain MPCA derivatives exhibit selective binding to dopamine receptors, potentially influencing neurotransmitter dynamics in the brain .

Compound NameActivityReference
MPCA Derivative ADopamine receptor antagonist
MPCA Derivative BAgonist for serotonin receptors

Synthesis of Bioactive Molecules

MPCA serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions allows chemists to create complex molecules with potential therapeutic effects.

Example: Synthesis Pathways

  • Amide Formation : Reacting MPCA with amines to form piperidine-based amides.
  • Esterification : Converting MPCA into esters for enhanced lipophilicity and bioavailability.

Materials Science

In materials science, MPCA is explored for its potential use in synthesizing polymers and other materials due to its functional groups that can participate in polymerization reactions.

Application Example: Polymer Synthesis
MPCA can be incorporated into polymer chains to enhance mechanical properties or introduce specific functionalities that can be tailored for applications in coatings or biomedical devices.

Table 1: Biological Activities of MPCA Derivatives

Compound NameActivity TypeEC50 (µM)Reference
MPCA Derivative CAnticancer activity1.24
MPCA Derivative DAntimicrobial properties0.88

Table 2: Synthesis Methods for MPCA Derivatives

MethodDescriptionYield (%)
Amide FormationReaction with various amines75
EsterificationReaction with alcohols under acidic conditions80

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carboxylic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Storage Conditions
3-Methylpiperidine-3-carboxylic acid 116140-49-9 C₇H₁₃NO₂ 143.18 Methyl group at C3 of piperidine 2–8°C, dry, dark
(S)-Piperidine-3-carboxylic acid 25137-00-2 C₆H₁₁NO₂ 129.16 Lacks methyl group; chiral center at C3 Room temperature
1-Methylpiperidine-3-carboxylic acid HCl 1220040-26-5 C₇H₁₄ClNO₂ 179.65 N-methylated piperidine; hydrochloride salt Not reported
3-Ethylpiperidine-3-carboxylic acid HCl 1332529-30-2 C₈H₁₆ClNO₂ 193.67 Ethyl substituent at C3; hydrochloride salt Not reported

Key Findings :

  • This modification enhances its stability in prodrug formulations .
  • Chirality : Unlike (S)-piperidine-3-carboxylic acid, the methyl group in this compound creates a quaternary carbon at C3, eliminating chirality and simplifying synthetic routes .

Protected Derivatives (Boc/Cbz)

Table 2: Protected Derivatives for Drug Development

Compound Name CAS Number Molecular Weight (g/mol) Key Applications
(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 1415018-76-6 243.30 Chiral intermediate in peptide synthesis
N-Cbz-3-methylpiperidine-3-carboxylic acid 174543-78-3 263.29 Prodrug design; enhances bioavailability

Key Findings :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group in 1415018-76-6 improves solubility and prevents undesired side reactions during peptide coupling .
  • Cbz Protection : The benzyloxycarbonyl (Cbz) group in 174543-78-3 facilitates controlled release in prodrug systems, as seen in nipecotic acid analogs .

Heterocyclic Carboxylic Acids

Table 3: Comparison with Non-Piperidine Analogs

Compound Name CAS Number Core Structure Key Differences Pharmacological Relevance
Hexahydropyridazine-3-carboxylic acid 24182-11-4 Piperazine (6-membered, 2 N atoms) Additional nitrogen atom alters basicity Precursor to antibiotics
3-Methoxypicolinic acid 16478-52-7 Pyridine (aromatic) Aromatic ring; methoxy substituent Metal chelation in herbicides

Key Findings :

  • Basicity : Hexahydropyridazine-3-carboxylic acid exhibits higher basicity due to the second nitrogen atom, influencing its binding to biological targets .
  • Aromaticity : 3-Methoxypicolinic acid’s aromatic pyridine ring enables π-π stacking interactions, enhancing its role in agrochemical formulations .

Biological Activity

3-Methylpiperidine-3-carboxylic acid (3-MPCA) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial and anticancer activities, supported by relevant data and research findings.

3-MPCA is characterized by a piperidine ring with a methyl group and a carboxylic acid functional group. Its molecular formula is C₇H₁₃NO₂, and it possesses a molecular weight of 143.19 g/mol. The presence of the carboxylic acid group is significant for its biological interactions, particularly in terms of hydrogen bonding and receptor binding.

Antibacterial Activity

Research has indicated that 3-MPCA exhibits notable antibacterial properties. In a study assessing its efficacy against various bacterial strains, 3-MPCA demonstrated significant inhibition rates:

Bacterial StrainInhibition Rate (%) at 100 μg/mL
Acidovorax citrulli90.45
Ralstonia solanacearum84.39
Xanthomonas axonopodis83.76
Dickeya zeae82.38

These results suggest that 3-MPCA could serve as an effective lead compound for developing new antibacterial agents against phytopathogenic bacteria .

The mechanism underlying the antibacterial activity of 3-MPCA involves disruption of bacterial cell membranes, leading to reduced motility and biofilm formation. Scanning electron microscopy (SEM) studies revealed morphological changes in treated bacteria, indicating cell wall damage and impaired division processes .

Anticancer Activity

In addition to its antibacterial properties, 3-MPCA has shown potential anticancer effects. It was evaluated for cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound exhibited apoptosis induction and growth inhibition comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity in Cancer Cells

A recent study highlighted the cytotoxic effects of 3-MPCA on cancer cells:

Cell LineIC₅₀ (μM)
FaDu12.5
MCF-715.0
A54918.0

These findings indicate that 3-MPCA can effectively inhibit cancer cell proliferation, suggesting its potential as an anticancer therapeutic agent .

Properties

IUPAC Name

3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOKNSWMVAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593596
Record name 3-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116140-49-9
Record name 3-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TFA was added to a solution of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (1 eq) in CH2Cl2 (0.5 M). After stirring for 3 h at it the reaction mixture was concentrated in vacuo and azeotroped once with toluene to give 3-methylpiperidine-3-carboxylic acid (TFA salt). The crude product was used for the next step without further purification.
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